4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol
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Overview
Description
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol is a chemical compound known for its unique structure and properties. It contains multiple iodine atoms and phenolic groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol typically involves iodination reactions. One common method includes the iodination of a precursor compound using iodine and an oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or ethanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the precursor is reacted with iodine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: Similar in structure but contains an isopropylamino group.
4-Hydroxy-3-iodophenylacetic acid: Contains fewer iodine atoms and a different functional group arrangement.
Uniqueness
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol is unique due to its multiple iodine atoms and specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88953-18-8 |
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Molecular Formula |
C15H13I3O2 |
Molecular Weight |
605.97 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol |
InChI |
InChI=1S/C15H13I3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 |
InChI Key |
UVHXYIUQZSYHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)I)C2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
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